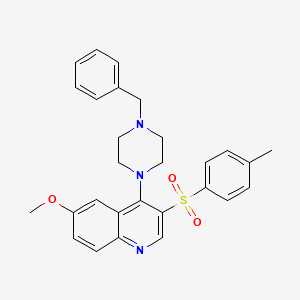
4-(4-benzylpiperazin-1-yl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-benzylpiperazin-1-yl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a benzylpiperazine moiety and a methoxy group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of the compound 4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-tosylquinoline is the oxidoreductase enzyme . This enzyme plays a crucial role in various biochemical reactions, including the reduction and oxidation of molecules within the cell.
Mode of Action
The 4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-tosylquinoline interacts with its target, the oxidoreductase enzyme, through hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site . This interaction can influence the activity of the enzyme, leading to changes in the biochemical reactions it catalyzes.
Biochemical Pathways
The interaction of 4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-tosylquinoline with the oxidoreductase enzyme affects the biochemical pathways associated with this enzyme. Oxidoreductase enzymes are involved in a wide range of biochemical pathways, including those related to energy production, detoxification, and cellular respiration . The downstream effects of this interaction can vary depending on the specific pathway and the cellular context.
Result of Action
The molecular and cellular effects of 4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-tosylquinoline’s action depend on its interaction with the oxidoreductase enzyme. By influencing the activity of this enzyme, the compound can affect various biochemical reactions within the cell. This can lead to changes in cellular function and potentially influence the overall health and function of the organism .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes and proteins
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperazin-1-yl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Benzylpiperazine Moiety: The benzylpiperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine ring reacts with a benzyl halide in the presence of a base.
Tosylation: The final step involves the tosylation of the quinoline derivative using tosyl chloride and a base such as pyridine to introduce the tosyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-benzylpiperazin-1-yl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the quinoline ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential antimicrobial and antiviral properties, showing activity against certain bacterial and viral strains.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-(4-benzylpiperazin-1-yl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline can be compared with other similar compounds, such as:
4-(4-Benzylpiperazin-1-yl)quinoline: Lacks the methoxy and tosyl groups, resulting in different chemical and biological properties.
6-Methoxyquinoline: Lacks the benzylpiperazine and tosyl groups, leading to different reactivity and applications.
4-(4-Benzylpiperazin-1-yl)-6-methoxyquinoline: Lacks the tosyl group, which may affect its solubility and biological activity.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-methoxy-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-21-8-11-24(12-9-21)35(32,33)27-19-29-26-13-10-23(34-2)18-25(26)28(27)31-16-14-30(15-17-31)20-22-6-4-3-5-7-22/h3-13,18-19H,14-17,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZFFMJLTQLVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
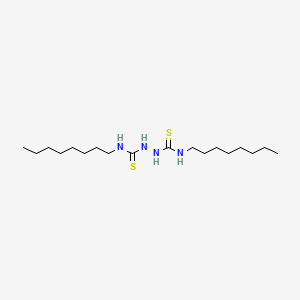
![1-(indolin-1-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2709496.png)
![5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2709497.png)
![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2709499.png)

![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2709502.png)
![3-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2709504.png)
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2709506.png)
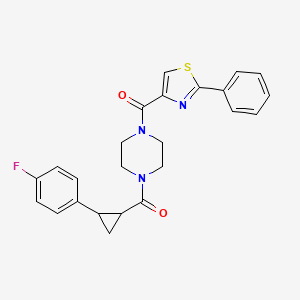
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2709508.png)
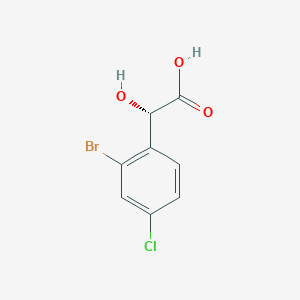
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2709513.png)
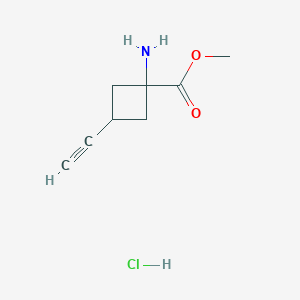
![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B2709517.png)
